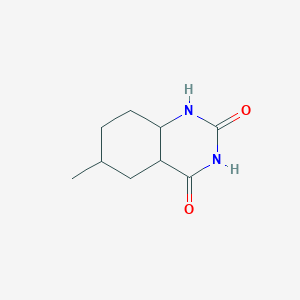![molecular formula C14H19N3 B12360820 Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a propylamine chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine typically involves the reaction of 1-methyl-5-phenyl-1H-pyrazole with a suitable alkylating agent, such as 3-chloropropylamine . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods typically use automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors for antidiabetic agents.
5-Amino-3-methyl-1-phenylpyrazole: This derivative is used in the synthesis of pyrazolo[3,4-b]pyridines, which have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C14H19N3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12/h3-5,7-8,11,15H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
HAONVJDXQAVWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)
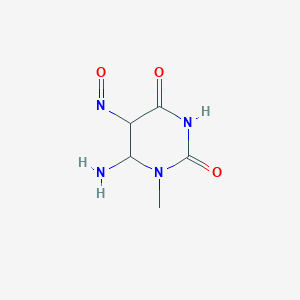
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)
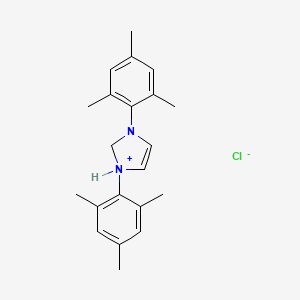
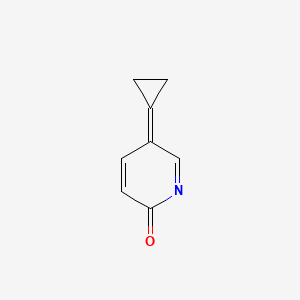
![4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
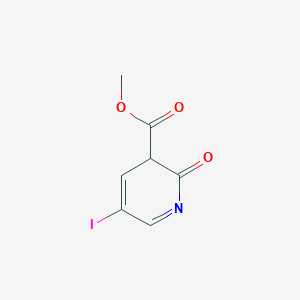
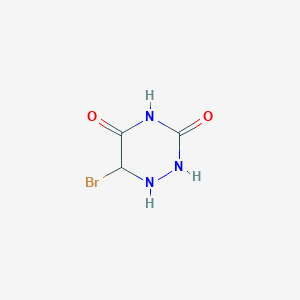
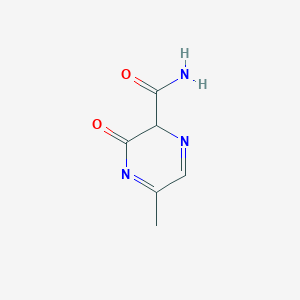
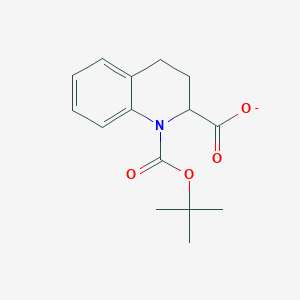
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

